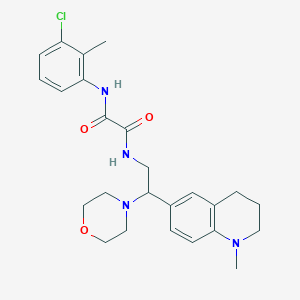

4-(3,5-Dimethyl-1-benzofuran-2-yl)-7,8-dimethylchromen-2-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Benzofuran compounds are ubiquitous in nature and have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . They exist widely in natural products and unnatural compounds with a wide range of biological and pharmacological applications .

Synthesis Analysis

Benzofuran derivatives have attracted much attention from synthetic organic chemists . For example, the total synthesis of a norneolignan was accomplished by a one-pot reaction of methyl 3- (4-hydroxyphenyl)propionate and chloride under Friedel–Crafts reaction conditions and reductive desulfurization of the resultant benzofuran .Molecular Structure Analysis

The heterocyclic compound having a benzofuran ring as a core is a basic structural unit of various biologically active natural medicines and synthetic chemical raw materials .Chemical Reactions Analysis

Novel methods for constructing benzofuran rings have been discovered in recent years. A complex benzofuran derivative is constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds .Applications De Recherche Scientifique

Synthesis and Characterization

Quantitative Structure–Cytotoxicity Relationship : Research has explored the synthesis of chromone derivatives, emphasizing their cytotoxicity against human oral squamous cell carcinoma cell lines. This includes studies on 2-arylazolylchromones and 2-triazolylchromones, highlighting the potential of these compounds as lead substances in anticancer drug design due to their tumor specificity and cytostatic growth inhibition properties (Nagai et al., 2019).

Spectroscopic Investigations : Structural and spectroscopic characteristics of benzofuran derivatives have been investigated, employing various spectroscopic methods and quantum chemical computations. This research is crucial for understanding the molecular structure and interactions, which can be applied in designing more effective compounds (Khemalapure et al., 2020).

Biological Activity and Applications

Fluorescent Probes : A series of benzofuran and quinoline derivatives were synthesized, exhibiting strong fluorescent properties in solution. These compounds' photophysical characteristics, such as quantum yield and Stokes shift, suggest their applicability as fluorescent probes for biological imaging (Bodke et al., 2013).

Anticancer Potential : The structural and QSAR analysis of benzofuranone-typical compounds reveals their antioxidant properties, suggesting potential applications in designing novel anticancer therapies. Their ability to donate hydrogen atoms indicates these compounds could be effective in combating oxidative stress-related diseases (Zhu et al., 2011).

Material Science and Chemical Synthesis

Security Ink Development : Investigations into V-shaped molecules derived from benzofuran and thiazole have highlighted their potential application in security inks. These compounds exhibit morphology-dependent fluorochromism, changing color upon mechanical force or pH stimuli, making them suitable for anti-counterfeiting measures (Lu & Xia, 2016).

Mécanisme D'action

Orientations Futures

Benzofuran compounds have attracted more and more attention of chemical and pharmaceutical researchers worldwide, making these substances potential natural drug lead compounds . Future research will likely continue to explore the biological activities and potential applications of these compounds, as well as develop new methods for their synthesis .

Propriétés

IUPAC Name |

4-(3,5-dimethyl-1-benzofuran-2-yl)-7,8-dimethylchromen-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18O3/c1-11-5-8-18-16(9-11)14(4)21(23-18)17-10-19(22)24-20-13(3)12(2)6-7-15(17)20/h5-10H,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXVIMLNKLJSRLN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)OC(=C2C)C3=CC(=O)OC4=C3C=CC(=C4C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(3,5-Dimethyl-1-benzofuran-2-yl)-7,8-dimethylchromen-2-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2R)-2-(5-Oxaspiro[3.4]octan-6-yl)propan-1-ol](/img/structure/B2445710.png)

![N-{4-[(5-tert-butyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)amino]phenyl}acetamide](/img/structure/B2445714.png)

![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-4-(ethylsulfonyl)benzamide](/img/structure/B2445723.png)

![8-Butyryl-3-(4-chlorobenzyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2445726.png)

![3-(2,5-Difluorophenyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B2445731.png)